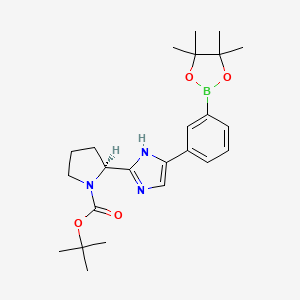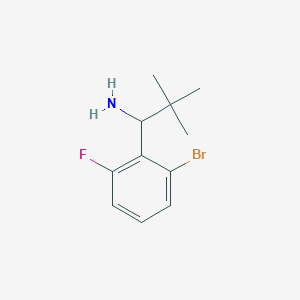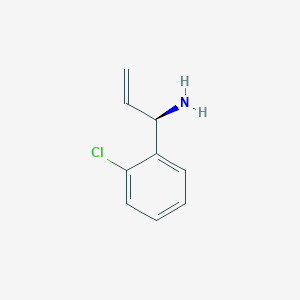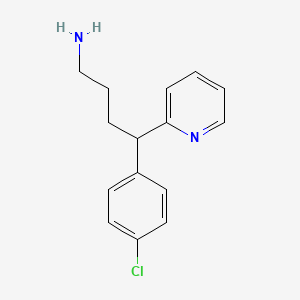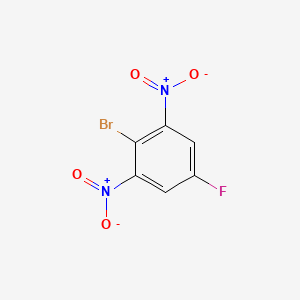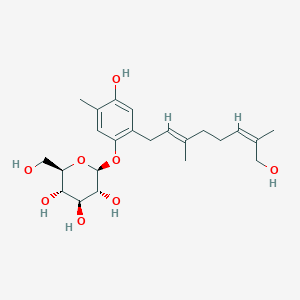
Pyrolatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrolatin is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a synthetic compound known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrolatin typically involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity. Common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of this compound in large quantities, meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
Pyrolatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions, with specific reagents chosen based on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation typically yields oxidized derivatives, reduction produces reduced forms, and substitution results in compounds with different functional groups.
Aplicaciones Científicas De Investigación
Pyrolatin has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent and intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methods.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: In medicine, this compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets and pathways.
Industry: this compound is used in industrial applications such as the production of specialty chemicals, materials science, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrolatin involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which this compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrolatin can be compared with other similar compounds such as:
Prolactin: A hormone with various physiological roles, including lactation and reproductive functions.
Lactotropin: Another hormone involved in lactation and related processes.
Uniqueness
What sets this compound apart from these similar compounds is its synthetic origin and its specific chemical properties that make it suitable for a wide range of applications beyond those of naturally occurring hormones. Its stability, reactivity, and versatility in different chemical reactions highlight its uniqueness and potential for diverse scientific research and industrial applications.
Propiedades
Fórmula molecular |
C23H34O8 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-[(2E,6Z)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H34O8/c1-13(5-4-6-14(2)11-24)7-8-16-10-17(26)15(3)9-18(16)30-23-22(29)21(28)20(27)19(12-25)31-23/h6-7,9-10,19-29H,4-5,8,11-12H2,1-3H3/b13-7+,14-6-/t19-,20-,21+,22-,23-/m1/s1 |
Clave InChI |
JOWYQHXQROUWMG-LYVOBZOBSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1O)C/C=C(\C)/CC/C=C(/C)\CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CO)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)




![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)
